![molecular formula C20H20N2O5S B2938252 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 374083-39-3](/img/structure/B2938252.png)
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
This compound is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to discover new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
Molecular Structure Analysis
The molecular formula of this compound is C25H22N2O5S . It has an average mass of 462.518 Da and a monoisotopic mass of 462.124939 Da .Chemical Reactions Analysis
In studies, this compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .Scientific Research Applications
Anticonvulsant Research
Compounds in the series of 2-(2,5-dioxopyrrolidin-1-yl)propanamides have been studied for their potential anticonvulsant properties. They have shown interactions with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at high concentrations .
Anti-tuberculosis Therapeutics
A derivative compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) , was developed as an anti-tuberculosis therapeutic compound. It has been found to stimulate monoclonal antibody production in cell cultures .
Monoclonal Antibody Production
The same compound (MPPB) has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Cross-linking Reagent in Biochemistry
Bromoacetic acid N-hydroxysuccinimide ester is an application that allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds. This reaction typically couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .
Future Directions
Further structural optimization of 2,5-dimethylpyrrole derivatives, which is a part of this compound, could lead to improved production and quality control of monoclonal antibodies . This suggests that this compound and its derivatives have potential for future research and applications in the field of monoclonal antibody production.
properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-4-27-20(26)17-11(2)12(3)28-19(17)21-18(25)13-5-7-14(8-6-13)22-15(23)9-10-16(22)24/h5-8H,4,9-10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMKZDDTHHRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate |
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